Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Lipophilicity Physicochemical profiling SAR differentiation

This compound features a distinct 4-methoxybenzenesulfonyl substitution and para-methyl benzoate geometry, making it a critical probe for cannabinoid CB1/CB2 receptor SAR studies. Unlike ortho-substituted regioisomers (e.g., CAS 1021089-69-9), it offers a defined spatial orientation for mapping binding pocket geometry. Boasting an XLogP3 of 2.6 and TPSA of 110 Ų, it serves as a boundary reference for CNS drug-likeness benchmarking. The methyl ester handle enables facile hydrolysis to the carboxylic acid for bioconjugation and library diversification. Use it to calibrate property optimization strategies and accelerate hit triage.

Molecular Formula C22H26N2O6S
Molecular Weight 446.52
CAS No. 1021223-97-1
Cat. No. B2472491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate
CAS1021223-97-1
Molecular FormulaC22H26N2O6S
Molecular Weight446.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C22H26N2O6S/c1-29-19-10-12-20(13-11-19)31(27,28)24-14-4-3-5-18(24)15-21(25)23-17-8-6-16(7-9-17)22(26)30-2/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,25)
InChIKeyAVKXGIQBLZVFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021223-97-1): Structural Class and Procurement Baseline


Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021223-97-1) is a synthetic sulfonamide-functionalized piperidine derivative with molecular formula C₂₂H₂₆N₂O₆S and a molecular weight of 446.5 g/mol [1]. The compound belongs to the arylpiperidinyl-sulfonyl benzoic ester class, characterized by a piperidine core N-substituted with a 4-methoxybenzenesulfonyl group and linked via an acetamido bridge to a methyl 4-aminobenzoate moiety [2]. This scaffold has been identified in the peer-reviewed literature as a pharmacologically relevant template: Lambeng et al. (2007) demonstrated that piperidinyl-sulfonyl benzoic esters act as potent cannabinoid CB1 receptor agonists with low nanomolar affinity [3]. The compound is catalogued in PubChem (CID 44015533) and is commercially available as a research-grade screening compound or synthetic building block [1][2].

Why Generic Substitution Fails for Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021223-97-1)


The arylpiperidinyl-sulfonyl benzoic ester scaffold is exquisitely sensitive to structural variation: even single-atom substitutions at the sulfonyl aryl ring, the benzoate ester position, or the ester alkyl group produce profound differences in physicochemical properties and biological target engagement [1]. The target compound incorporates a 4-methoxy substituent on the benzenesulfonyl ring, a para-substituted methyl benzoate, and a chiral (racemic) piperidine 2-position—a combination that is absent from its closest commercially available analogs (e.g., the phenylsulfonyl ortho-benzoate regioisomer CAS 1021089-69-9, or the thiophene-2-sulfonyl analog CAS 1105236-10-9) [2]. Interchanging these compounds without experimental validation would confound structure–activity relationship (SAR) interpretation, as the 4-methoxy group alters both electron density on the sulfonamide and lipophilicity (computed XLogP3 = 2.6 vs. an estimated ~2.1 for the unsubstituted phenyl analog), while the para-benzoate geometry dictates a distinct spatial orientation of the ester pharmacophore compared to ortho-substituted congeners [1][2].

Product-Specific Quantitative Differentiation Evidence for Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021223-97-1)


Lipophilicity Differentiation: 4-Methoxybenzenesulfonyl vs. Benzenesulfonyl Substitution Elevates Computed logP by ~0.5 Units

The target compound, bearing a 4-methoxy substituent on the benzenesulfonyl ring, has a computed XLogP3 value of 2.6 [1]. By contrast, the des-methoxy analog—methyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate (a structural comparator with an unsubstituted benzenesulfonyl group)—is predicted to exhibit a lower XLogP3 of approximately 2.1 based on the removal of the methoxy oxygen and methyl carbon contributions, representing a ΔlogP of ~0.5. This difference is quantitatively meaningful for medicinal chemistry prioritization, as a ΔlogP of 0.5 can shift passive membrane permeability by a factor of ~3-fold and alter plasma protein binding profiles [1][2].

Lipophilicity Physicochemical profiling SAR differentiation

Regioisomeric Differentiation: Para-Benzoate Substitution Pattern Determines Spatial Pharmacophore Orientation Distinct from Ortho-Benzoate Congeners

The target compound features a para-substituted methyl benzoate connected via an acetamido linker at the 4-position of the anilide ring. This contrasts directly with the commercially available ortho-substituted regioisomer, methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021089-69-9), where the benzoate ester occupies the 2-position [1]. The para-substitution pattern in the target compound extends the molecular length and alters the vector of the ester carbonyl by approximately 120° relative to the piperidine-acetamido axis, a geometric difference that fundamentally changes the three-dimensional pharmacophore [2]. In the cannabinoid CB1 receptor SAR established by Lambeng et al. (2007), the relative orientation of the benzoate ester was identified as a critical determinant of receptor affinity, with para-substituted analogs displaying distinct binding modes from ortho-substituted variants [3].

Regioisomerism Pharmacophore geometry Target engagement

Ester Alkyl Group Differentiation: Methyl Ester vs. Ethyl Ester Modulates Hydrolytic Stability and Steric Bulk

The target compound contains a methyl ester (methoxycarbonyl) at the benzoate terminus, in contrast to the directly analogous ethyl ester derivative, ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (molecular formula C₂₃H₂₈N₂O₆S, MW 460.55), which is also commercially available [1]. Methyl esters are generally hydrolyzed more rapidly by ubiquitous esterases than ethyl esters, with typical half-life differences of 1.5- to 3-fold in plasma and hepatic microsomal assays [2]. This differential lability is a critical parameter when selecting compounds for in vitro screening: the methyl ester may serve as a transient prodrug moiety that releases the active carboxylic acid more rapidly, whereas the ethyl ester provides extended half-life for assays requiring prolonged compound exposure [2].

Ester stability Metabolic susceptibility Prodrug design

Scaffold-Level Biological Precedent: Piperidinyl-Sulfonyl Benzoic Esters Are Validated Nanomolar CB1 Receptor Agonists

The arylpiperidinyl-sulfonyl benzoic ester scaffold to which the target compound belongs has been pharmacologically validated through the work of Lambeng et al. (2007), who identified compound 1 (a piperidinyl-sulfonyl benzoic ester) as a full CB1 receptor agonist with nanomolar affinity [1]. Specifically, the closely related compound QMPSB (8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate), which shares the same core sulfonylpiperidine-benzoate architecture as the target compound, exhibits Ki values of 3 nM at CB1 and 4 nM at CB2 receptors, acting as a full agonist with higher in vitro potency than the reference cannabinoid agonists WIN 55,212-2 and CP 55,490 [1][2]. While the target compound (CAS 1021223-97-1) itself has not been directly screened in published CB1/CB2 assays, its structural homology—differing from QMPSB primarily in the benzoate ester substitution pattern (4-methoxybenzenesulfonyl and methyl 4-aminobenzoate vs. quinolinyl and 4-methyl-3-carboxy substitution)—places it within a therapeutically relevant chemical space for cannabinoid receptor modulation [3].

Cannabinoid receptor CB1 agonism Scaffold validation

Topological Polar Surface Area and Hydrogen Bonding Capacity: Computed TPSA = 110 Ų Places the Compound Within Favorable CNS Drug-Like Space

The target compound has a computed Topological Polar Surface Area (TPSA) of 110 Ų, derived from 7 hydrogen bond acceptors and 1 hydrogen bond donor [1]. This TPSA value falls below the widely accepted threshold of 140 Ų for predicted oral bioavailability and below 90 Ų for favorable CNS penetration, positioning the compound at the boundary of CNS drug-like chemical space [2]. In comparison, structural analogs with additional polar functionality—such as the thiophene-2-sulfonyl analog (CAS 1105236-10-9) which introduces a sulfur heteroatom into the aryl sulfonyl ring—can push TPSA above 120 Ų, potentially reducing passive BBB permeability [3]. The compound's computed XLogP3 of 2.6 combined with TPSA of 110 Ų yields a CNS MPO (Multiparameter Optimization) desirability score of approximately 4.0–4.5 on the 0–6 scale, indicating moderate-to-favorable CNS drug-likeness [2].

Drug-likeness CNS penetration Physicochemical profiling

Chirality and Stereochemical Complexity: The Racemic Piperidine 2-Position Offers a Defined Isomer Pairing Advantage for Hit Expansion

The target compound contains one undefined stereocenter at the piperidine 2-position, making it a racemic mixture as commercially supplied [1]. This is a critical differentiator from achiral piperidine sulfonamide analogs (e.g., 4-sulfonylpiperidine derivatives such as CAS 101769-01-1, which lack a chiral center at the attachment point) [2]. In hit-to-lead campaigns, racemic hits that demonstrate activity can be resolved into individual enantiomers, often revealing a eudismic ratio where one enantiomer (eutomer) is 10- to 100-fold more potent than the other (distomer) [3]. The presence of a single chiral center in the target compound provides a defined stereochemical handle for chiral chromatographic resolution and subsequent enantiomer-specific SAR exploration, a feature absent in non-chiral analogs that limits their utility for potency optimization through stereochemistry [3].

Chirality Stereochemistry Hit triage

Best Research and Industrial Application Scenarios for Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (CAS 1021223-97-1)


Cannabinoid CB1/CB2 Receptor Screening Library Expansion with a Validated Arylpiperidinyl-Sulfonyl Benzoic Ester Scaffold

Given the nanomolar CB1/CB2 agonist activity established for the QMPSB class (Lambeng et al., 2007), this compound is optimally deployed as a structurally differentiated probe in cannabinoid receptor screening panels [1]. Its 4-methoxybenzenesulfonyl substitution and para-methyl benzoate geometry diverge from the quinolinyl/4-methyl substitution pattern of QMPSB, enabling SAR exploration of the sulfonyl aryl and benzoate ester regions of the pharmacophore. Procurement is particularly justified when screening programs require a methyl ester variant that can be hydrolyzed to the corresponding carboxylic acid for target engagement studies or bioconjugation [2]. The racemic nature of the compound further supports its use as a starting point for enantiomer resolution and potency differentiation studies [3].

Physicochemical Comparator for CNS Drug-Likeness Profiling in Piperidine Sulfonamide Chemical Series

The compound's computed properties—XLogP3 of 2.6, TPSA of 110 Ų, MW of 446.5 g/mol, and a CNS MPO score of approximately 4.0–4.5—make it an ideal reference compound for benchmarking CNS drug-likeness in piperidine sulfonamide libraries [1]. When evaluating a chemical series for CNS penetration potential, this compound serves as a 'boundary case' compound: its TPSA approaches but does not exceed the 90 Ų optimum for BBB penetration, while its lipophilicity remains within the optimal logP 2–4 range [2]. This specific profile allows medicinal chemistry teams to calibrate their property optimization strategies by providing a tangible reference point that straddles the CNS-permeable / CNS-impermeable divide [2].

Regioisomeric Specificity Probe for Target Binding Site Geometry Mapping

The para-substituted benzoate of the target compound, when tested alongside its ortho-substituted regioisomer (CAS 1021089-69-9), enables systematic mapping of the spatial requirements of a target binding pocket [1]. Differential activity between the para and ortho regioisomers directly reports on the angular tolerance of the ester-binding subsite, providing actionable SAR information without requiring de novo synthesis of custom analogs [2]. This 'regioisomer pair screening' approach is a cost-efficient strategy for hit triage: if a target exhibits a strong preference for one regioisomer over the other, it indicates a well-defined binding pocket geometry that warrants further investment in focused library synthesis [3].

Synthetic Building Block for Derivatization via Ester Hydrolysis and Amide Coupling

The methyl ester functionality provides a synthetic handle for conversion to the free carboxylic acid under mild basic hydrolysis conditions (e.g., LiOH in THF/water), enabling subsequent amide coupling with diverse amine partners [1]. This synthetic versatility positions the compound as a privileged late-stage diversification intermediate for generating focused libraries around the piperidinyl-sulfonyl acetamido scaffold [2]. Compared to the ethyl ester analog, which requires more forcing hydrolysis conditions, the methyl ester offers faster deprotection kinetics and higher yields in library-scale transformations—a practical advantage in high-throughput parallel synthesis workflows where reaction time and product purity are critical performance metrics [2].

Quote Request

Request a Quote for Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.